

The Molecular Architecture of Sodium 4-hydroxybenzenesulfonate Dihydrate: A Technical Overview

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Compound of Interest

Compound Name: Sodium 4-hydroxybenzenesulfonate dihydrate

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Sodium 4-hydroxybenzenesulfonate dihydrate ($C_6H_5NaO_4S \cdot 2H_2O$) is an organic salt that serves as a key intermediate in various chemical syntheses, including the manufacturing of dyes and pharmaceuticals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis, based on currently available data.

Physicochemical Properties

Sodium 4-hydroxybenzenesulfonate dihydrate is a white to off-white crystalline powder. Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ NaO ₄ S·2H ₂ O	[1]
Molecular Weight	232.19 g/mol	[1]
CAS Number	10580-19-5	[1]
Appearance	White to almost white powder or crystals	[2]
Water Content	14-17% (Karl Fischer)	[2]
Assay	≥96.0% (as anhydrous, dry wt. basis)	[2]

Molecular Structure

The molecular structure of Sodium 4-hydroxybenzenesulfonate consists of a sodium cation (Na⁺) and a 4-hydroxybenzenesulfonate anion. The anion features a benzene ring substituted with a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group at the para position. The dihydrate form incorporates two water molecules within its crystal lattice.

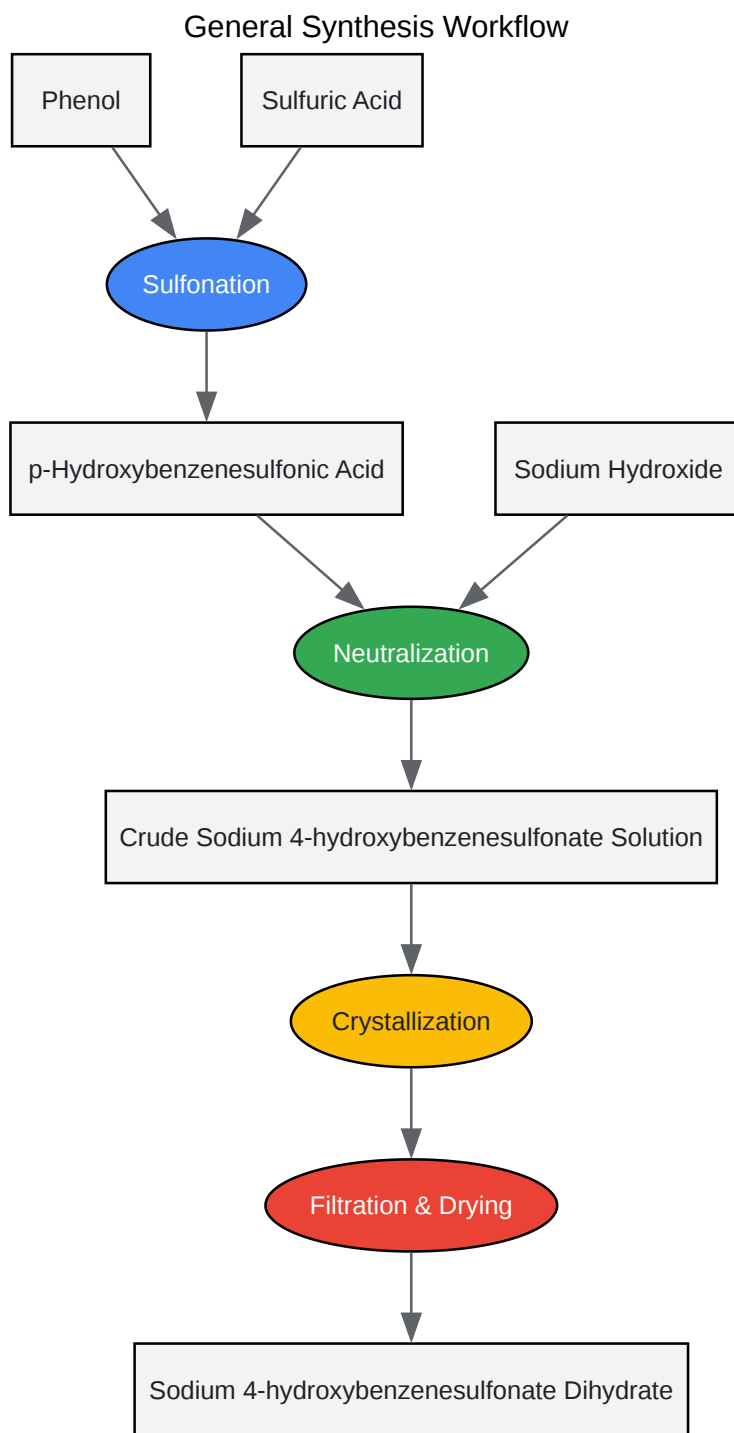
Note on Crystallographic Data: As of the latest literature review, a detailed single-crystal X-ray diffraction study providing specific bond lengths, bond angles, and unit cell parameters for **Sodium 4-hydroxybenzenesulfonate dihydrate** is not publicly available. Therefore, a quantitative analysis of its three-dimensional solid-state structure cannot be presented at this time.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis and crystallization of the dihydrate is not readily available in the public domain, a general approach involves the sulfonation of phenol followed by neutralization with a sodium base.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for Sodium 4-hydroxybenzenesulfonate.



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Caption: A logical workflow for the synthesis of **Sodium 4-hydroxybenzenesulfonate dihydrate**.

Experimental Protocol: Sulfonation of Phenol (Illustrative)

This protocol describes the synthesis of the parent acid, p-hydroxybenzenesulfonic acid.

- **Reaction Setup:** In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine phenol and concentrated sulfuric acid in a 1:1.1 molar ratio.
- **Heating:** Heat the reaction mixture to approximately 100-120°C.
- **Reaction Monitoring:** Maintain the temperature and stir the mixture for 2-3 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. The resulting p-hydroxybenzenesulfonic acid can be isolated by pouring the mixture into a saturated sodium chloride solution, which causes the product to precipitate.
- **Purification:** The crude product can be purified by recrystallization from water.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of **Sodium 4-hydroxybenzenesulfonate dihydrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy can be used to confirm the structure of the 4-hydroxybenzenesulfonate anion. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern in the ^1H NMR spectrum.

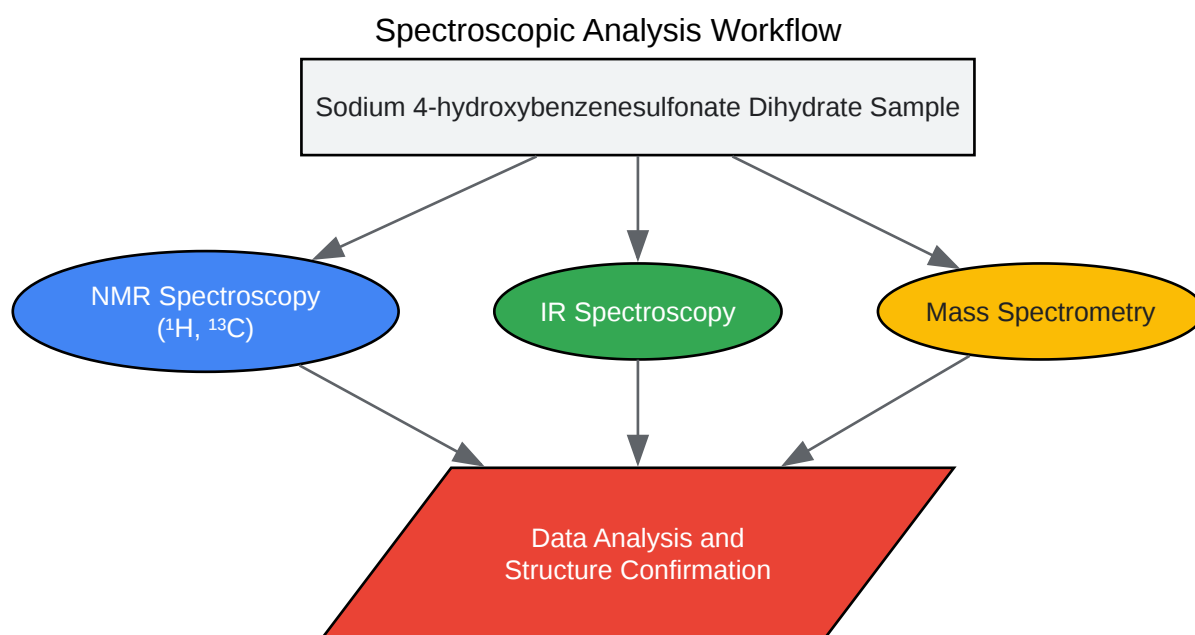
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

- O-H stretch (hydroxyl): Broad peak around 3200-3600 cm^{-1}
- O-H stretch (water): Also in the 3200-3600 cm^{-1} region

- Aromatic C-H stretch: Around $3000\text{-}3100\text{ cm}^{-1}$
- S=O stretch (sulfonate): Strong peaks around $1250\text{-}1120\text{ cm}^{-1}$ and $1080\text{-}1010\text{ cm}^{-1}$
- C-O stretch (hydroxyl): Around $1260\text{-}1180\text{ cm}^{-1}$

The following diagram outlines a general workflow for the spectroscopic analysis of the compound.



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Caption: A typical workflow for the structural elucidation of the compound using spectroscopy.

Applications in Research and Development

Sodium 4-hydroxybenzenesulfonate dihydrate has been utilized as a building block in the synthesis of more complex molecules. For instance, it has been used in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers.[3] It has also found application in the development of new polynorbornene ionomers with fluorinated pendant benzenesulfonate groups.[3]

Conclusion

Sodium 4-hydroxybenzenesulfonate dihydrate is a valuable chemical intermediate with a well-defined chemical formula and physicochemical properties. While detailed crystallographic data remains to be published, its structure can be reliably characterized using standard spectroscopic methods. The synthetic procedures, although not explicitly detailed for the dihydrate form, can be inferred from the synthesis of the parent acid. Further research into its solid-state structure would be beneficial for a more complete understanding of its properties and potential applications.

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- To cite this document: BenchChem. [The Molecular Architecture of Sodium 4-hydroxybenzenesulfonate Dihydrate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080844#molecular-structure-of-sodium-4-hydroxybenzenesulfonate-dihydrate]

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